molecular formula C16H18O3 B12596438 4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid CAS No. 626230-52-2

4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid

Katalognummer: B12596438
CAS-Nummer: 626230-52-2
Molekulargewicht: 258.31 g/mol
InChI-Schlüssel: KNJJBCQALNUZAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid is a chemical compound with a unique bicyclic structure.

Vorbereitungsmethoden

The synthesis of 4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid typically involves a series of chemical reactions. One common method is the Diels-Alder reaction, which involves the reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity .

Analyse Chemischer Reaktionen

4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential biological activity and therapeutic effects. In industry, it can be used in the production of polymers and other materials .

Wirkmechanismus

The mechanism of action of 4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Vergleich Mit ähnlichen Verbindungen

4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid can be compared with other similar compounds, such as 7-oxabicyclo[2.2.1]heptane derivatives. These compounds share a similar bicyclic structure but may differ in their chemical properties and applications. The unique structure of this compound gives it distinct advantages in certain applications .

Eigenschaften

CAS-Nummer

626230-52-2

Molekularformel

C16H18O3

Molekulargewicht

258.31 g/mol

IUPAC-Name

4-(7-methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid

InChI

InChI=1S/C16H18O3/c1-16(12-6-7-13(16)9-8-12)14(17)10-2-4-11(5-3-10)15(18)19/h2-5,12-13H,6-9H2,1H3,(H,18,19)

InChI-Schlüssel

KNJJBCQALNUZAR-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2CCC1CC2)C(=O)C3=CC=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.